molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 Clindamycin 2,4-Diphosphate CAS No. 1309048-48-3

Clindamycin 2,4-Diphosphate

货号: B1146894
CAS 编号: 1309048-48-3
分子量: 584.94
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. This compound is particularly effective against anaerobic bacteria and certain gram-positive cocci. It is often used in clinical settings to manage infections that are resistant to other antibiotics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. The process typically includes the reaction of clindamycin with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions: Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of clindamycin and phosphoric acid.

    Oxidation: Under oxidative conditions, this compound can form sulfoxides.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at different pH levels.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Clindamycin and phosphoric acid.

    Oxidation: Clindamycin sulfoxide.

    Substitution: Various substituted clindamycin derivatives.

科学研究应用

Pharmacological Properties

Clindamycin functions primarily through its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is particularly effective against:

  • Anaerobic bacteria : Such as Bacteroides fragilis and Clostridium perfringens.
  • Gram-positive cocci : Including Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae.

The bioavailability of clindamycin phosphate, when administered intravaginally or topically, is relatively low, which minimizes systemic exposure while maintaining localized therapeutic effects .

Treatment of Bacterial Vaginosis

Clindamycin phosphate is widely used in the treatment of bacterial vaginosis (BV). A study demonstrated that intravaginal application of clindamycin phosphate cream effectively reduces symptoms of BV with minimal systemic absorption, making it a safe option for non-pregnant women .

Table 1: Efficacy of Clindamycin in Treating Bacterial Vaginosis

Study TypeSample SizeTreatment DurationEfficacy Rate (%)
Clinical Trial1007 days85%
Observational Study5014 days80%

Acne Vulgaris Management

Topical formulations of clindamycin phosphate are commonly prescribed for acne vulgaris. Clinical trials have shown significant reductions in both inflammatory and non-inflammatory lesions after treatment .

Table 2: Clinical Outcomes in Acne Treatment

Study TypeSample SizeTreatment DurationReduction in Lesions (%)
Randomized Control20012 weeks45-49% (inflammatory)
Open-label Study1508 weeks30-41% (non-inflammatory)

Surgical Prophylaxis

Clindamycin is also indicated for antimicrobial prophylaxis in surgical procedures, particularly those at high risk for infection by anaerobic bacteria .

Case Studies and Research Findings

Several case studies have highlighted the versatility of clindamycin phosphate in treating various infections:

  • Case Study on Methicillin-resistant Staphylococcus aureus (MRSA) : Clindamycin was effective in treating skin and soft tissue infections caused by MRSA, demonstrating its role as an alternative when beta-lactam antibiotics are contraindicated .
  • Research on Clindamycin Use in Gynecology : A study involving patients with recurrent BV showed that clindamycin phosphate significantly reduced recurrence rates compared to placebo .

作用机制

Clindamycin 2,4-Diphosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the transpeptidation reaction and thereby inhibiting early chain elongation. This disruption in protein synthesis leads to the death of the bacterial cell. The compound also enhances the opsonization and phagocytosis of bacteria, further aiding in the elimination of the infection.

相似化合物的比较

    Clindamycin: The parent compound, used widely as an antibiotic.

    Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

    Erythromycin: A macrolide antibiotic that also targets the 50S ribosomal subunit but has a broader spectrum of activity.

Uniqueness: Clindamycin 2,4-Diphosphate is unique due to its enhanced solubility and stability compared to clindamycin. This makes it particularly useful in formulations for intravenous and topical administration. Additionally, its diphosphate ester form allows for more controlled release and targeted delivery in pharmaceutical applications.

生物活性

Clindamycin 2,4-diphosphate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into its biological activity, pharmacodynamics, clinical applications, and resistance mechanisms, supported by data tables and case studies.

Overview of Clindamycin

Clindamycin is primarily used to treat infections caused by anaerobic bacteria and certain gram-positive cocci. It functions by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thus preventing peptide chain formation during translation .

The mechanism through which clindamycin exerts its antibacterial effects involves:

  • Inhibition of Protein Synthesis : Clindamycin binds to the ribosomal RNA, disrupting the assembly of the ribosome and inhibiting translation.
  • Structural Mimicry : The drug's structure resembles that of tRNA molecules, which aids in its binding to the ribosome and interference with peptide elongation .

Pharmacokinetics

Clindamycin exhibits high oral bioavailability (approximately 90%) and is widely distributed throughout body tissues, including bones but not effectively into cerebrospinal fluid. The pharmacokinetic profile includes:

  • Volume of Distribution : Ranges from 43 to 74 L.
  • Half-Life : Approximately 3 hours in adults; longer in elderly patients.
  • Protein Binding : Ranges from 60% to 94%, primarily to alpha-1-acid glycoprotein .

Biological Activity Data Table

ParameterValue
Oral Bioavailability~90%
Volume of Distribution43-74 L
Half-Life~3 hours (adults), ~4 hours (elderly)
Protein Binding60-94%
MetabolismHepatic (CYP3A4)

Antimicrobial Efficacy

Clindamycin has demonstrated efficacy against various pathogens, including:

  • Gram-positive Cocci : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic Bacteria : Particularly useful in treating infections caused by Bacteroides species .

Case Studies

  • Clindamycin as an Antimalarial : A study evaluated clindamycin's efficacy when used alone or in combination with chloroquine for treating malaria. Clindamycin monotherapy yielded a mean efficacy of 98% over a five-day regimen, highlighting its potential beyond bacterial infections .
  • Acne Treatment : A randomized trial compared clindamycin phosphate with benzoyl peroxide against clindamycin alone. The combination gel significantly reduced acne lesions and clindamycin-resistant Propionibacterium acnes counts after 16 weeks .

Resistance Mechanisms

Resistance to clindamycin can arise through several mechanisms:

  • Methylation of rRNA : Modifications in the 23S rRNA can reduce drug binding affinity.
  • Cross-resistance : Complete cross-resistance with lincomycin and partial with macrolides due to similar binding sites on the ribosome .

属性

CAS 编号

1309048-48-3

分子式

C₁₈H₃₅ClN₂O₁₁P₂S

分子量

584.94

同义词

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。